N-(3-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the 4-amino position, a phenyl group at the 1-position, and a 4-ethylpiperazinyl substituent at the 6-position. The ethylpiperazine moiety enhances solubility and bioavailability, making it a candidate for kinase inhibition studies .
Properties
Molecular Formula |
C23H24ClN7 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24ClN7/c1-2-29-11-13-30(14-12-29)23-27-21(26-18-8-6-7-17(24)15-18)20-16-25-31(22(20)28-23)19-9-4-3-5-10-19/h3-10,15-16H,2,11-14H2,1H3,(H,26,27,28) |
InChI Key |
MKNWIAPEJKPMRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: Pyrazolo[3,4-d]pyrimidine Scaffold Formation
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with a carbonyl source under acidic conditions .
Procedure :
-
Starting Material Preparation :
-
Regioselective Chlorination :
The 1-phenyl group is retained from the starting material, but alternative routes for late-stage introduction exist:
Alternative Method (Buchwald-Hartwig Coupling) :
-
Intermediate C (6-(4-ethylpiperazin-1-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine) is coupled with iodobenzene using Pd(OAc)₂/Xantphos in toluene at 100°C .
Functionalization at Position 4: Amination with 3-Chloroaniline
The 4-chloro group in Intermediate B is replaced via palladium-catalyzed amination.
Procedure :
-
Catalytic System :
-
Analytical Validation :
Purification and Characterization
Purification :
-
Crude product is purified via flash chromatography (ethyl acetate/hexane, 1:2) or recrystallization from ethanol/water .
Spectroscopic Data :
Challenges and Mitigation Strategies
-
Regioselectivity in Amination :
-
Piperazine Solubility :
Scalability and Industrial Relevance
Comparative Analysis of Synthetic Routes
Method A offers higher reproducibility, while Method B reduces palladium dependency .
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The compound participates in nucleophilic substitution reactions at its pyrimidine ring, particularly at the C4-amine and C6-piperazine positions. Key findings include:
| Reaction Type | Conditions & Reagents | Outcome & Yield | Characterization Methods | Source |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH<sub>3</sub>I) in DMF, 80°C, 6 hrs | C4-amine methylation with 72% yield | <sup>1</sup>H-NMR, LC-MS | |
| Piperazine Substitution | Ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, reflux in acetonitrile | Ethylpiperazine group retention under mild conditions | IR, elemental analysis |
-
The C4-amine group undergoes regioselective alkylation due to its electron-rich nature, while the ethylpiperazine moiety remains stable under basic conditions.
Electrophilic Aromatic Substitution
The phenyl and chlorophenyl groups facilitate electrophilic reactions:
Cross-Coupling Reactions
The pyrazolo[3,4-d]pyrimidine core enables transition metal-catalyzed couplings:
Hydrolysis and Degradation
Controlled hydrolysis reveals structural stability:
Biological Interactions
The compound shows targeted reactivity in enzymatic systems:
| Biological Target | Interaction Mechanism | IC<sub>50</sub> Value | Assay Type | Source |
|---|---|---|---|---|
| Protein Kinase A | Competitive ATP-binding site inhibition | 22.7 µM | Fluorescence polarization | |
| PI3Kδ | Allosteric modulation via chlorophenyl group | 40.75 µM | Radioligand binding assay |
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| C4-Amine | High | Alkylation, acylation |
| Chlorophenyl ring | Moderate | Electrophilic substitution |
| Pyrazolo[3,4-d]pyrimidine | Low | Cross-coupling, oxidation |
| Ethylpiperazine | Low | Protonation, coordination complexes |
Stability Under Synthetic Conditions
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
The compound has garnered attention for its potential therapeutic effects in treating various diseases, including:
- Cancer : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-tumor properties. The compound's structure allows it to interact with specific molecular targets involved in cancer progression, potentially inhibiting tumor growth and proliferation .
- Inflammation : Studies have shown that compounds with similar structures possess anti-inflammatory properties. The introduction of the 4-ethylpiperazin-1-yl group may enhance these effects by improving solubility and bioavailability .
- Neurological Disorders : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological conditions. Its ability to modulate receptor activity could lead to new therapeutic strategies for diseases such as depression and anxiety .
Table 1: Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Structural Features | Therapeutic Applications | Unique Properties |
|---|---|---|---|
| N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Methyl group instead of ethyl | Similar anti-cancer activity | Lower lipophilicity |
| N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Lacks piperazine group | Limited therapeutic scope | Higher cytotoxicity |
The presence of the 4-ethylpiperazin-1-yl group in N-(3-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine enhances its biological activity compared to similar compounds. This structural feature may improve binding affinity to biological targets and influence pharmacokinetic properties such as solubility and metabolic stability .
Future Research Directions
Further research is necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting comprehensive animal studies to assess the efficacy and safety profile of the compound in real biological systems.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its therapeutic effects will provide insights into its action pathways.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position substituent critically influences biological activity and physicochemical properties.
*Calculated based on molecular formula.
Key Findings :
- Thioether Analogues (SI388, 2c, 2d) : Methylthio and ethylthio groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. SI388 exhibits potent Src inhibition (IC₅₀ < 100 nM) .
- PP2 : The tert-butyl group in PP2 contributes to high kinase selectivity but limits solubility, requiring DMSO for formulation .
Substituent Variations at Position 1
The 1-position substituent modulates steric effects and receptor interactions.
Key Findings :
N-Aryl Group Variations at Position 4
The 4-amino group’s aryl substitution impacts target selectivity and potency.
Key Findings :
Biological Activity
N-(3-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound's chemical formula is with a molecular weight of 440.92 g/mol. The synthesis involves a multi-step process that typically includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the 3-chlorophenyl and 4-ethylpiperazine substituents. The detailed synthesis pathway has been documented in various studies, highlighting the use of specific reagents and conditions to achieve high yields and purity levels .
Anticancer Properties
The compound has shown promising anticancer activity in several studies:
- Inhibition of Tyrosine Kinases : this compound acts as a potent inhibitor of receptor tyrosine kinases such as EGFR and HER2. These receptors are often overexpressed in various cancers, making them critical targets for therapeutic intervention .
- Cell Proliferation Studies : In vitro assays demonstrated that this compound effectively reduces cell viability in multiple cancer cell lines, including breast (MDA-MB-468 and T-47D) and colorectal cancer cells (HCT-116). For instance, it induced significant apoptosis and cell cycle arrest at the S phase in treated cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 | 5.2 | Induces apoptosis via caspase activation |
| T-47D | 7.8 | Cell cycle arrest at S phase |
| HCT-116 | 6.5 | Inhibition of proliferation |
The biological activity of this compound is attributed to several mechanisms:
- Tyrosine Kinase Inhibition : The compound inhibits phosphorylation processes that are crucial for cancer cell growth and survival.
- Induction of Apoptosis : It activates apoptotic pathways by increasing caspase levels, leading to programmed cell death.
- Cell Cycle Regulation : The compound disrupts normal cell cycle progression, particularly halting cells in the S phase, which is critical for DNA replication .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MDA-MB-468 cells. Results indicated an 18.98-fold increase in total apoptosis compared to controls, with significant caspase activation observed .
- Combination Therapy : Another investigation explored its potential in combination with other chemotherapeutic agents, revealing enhanced cytotoxic effects against resistant cancer cell lines .
Q & A
Q. Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds stabilizing the pyrimidine core) .
- Multi-nuclear NMR :
- HRMS : Exact mass confirmation (calculated for C₂₃H₂₃ClN₇: 486.1684; observed: 486.1687 ).
Advanced: How do substituents on the piperazine ring affect kinase inhibition activity?
Q. Structure-Activity Relationship (SAR) :
-
4-Ethylpiperazine enhances solubility and binding to ATP pockets (e.g., JAK2 kinases) compared to bulkier groups.
-
Comparative Data :
Substituent IC₅₀ (nM) for JAK2 LogP 4-Ethyl 12 ± 2 2.8 4-Phenyl 85 ± 10 4.1 Unsubstituted 150 ± 15 1.9
Mechanistic Insight : Ethyl groups balance hydrophobicity and steric effects, improving cellular permeability and target engagement .
Advanced: How to resolve contradictions in reported cytotoxicity data across studies?
Q. Case Example :
- Study A : IC₅₀ = 1.2 µM (HeLa cells) vs. Study B : IC₅₀ = 8.5 µM (HEK293).
Resolution Strategies :
Assay Conditions : Check differences in serum concentration (e.g., 10% FBS vs. serum-free) impacting compound stability.
Metabolic Interference : Test metabolites (e.g., N-deethylation) via LC-MS/MS.
Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify secondary targets .
Basic: What are recommended storage conditions to ensure compound stability?
Q. Protocol :
- Short-term : Store at –20°C in anhydrous DMSO (10 mM stock, sealed under N₂).
- Long-term : Lyophilized powder at –80°C with desiccant (humidity <10%).
Stability Data :
| Condition | Degradation (%) at 6 Months |
|---|---|
| –20°C (DMSO) | <5% |
| 4°C (aqueous) | >30% |
| Validation : Monitor via HPLC (retention time shift >0.5 min indicates degradation) . |
Advanced: How to design experiments for assessing blood-brain barrier (BBB) penetration?
Q. Methodology :
In Silico Prediction : Use SwissADME to calculate topological polar surface area (TPSA <70 Ų favors BBB penetration) .
In Vitro Models :
- PAMPA-BBB : Permeability coefficient (Pe) >4.0 × 10⁻⁶ cm/s indicates high penetration.
- MDCK-MDR1 : Measure efflux ratio (ER <2 suggests low P-gp efflux) .
In Vivo Validation : Administer 10 mg/kg IV in rodents; quantify brain/plasma ratio via LC-MS (target ratio ≥0.3) .
Advanced: What computational methods are used to predict binding modes with kinase targets?
Q. Workflow :
Docking : Use AutoDock Vina with JAK2 crystal structure (PDB: 4D1S). Prioritize poses with pyrazolo N1 forming H-bonds to hinge region (Glu930).
MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable).
Free Energy Calculations : MM-PBSA analysis (ΔG < –40 kJ/mol indicates strong binding) .
Basic: What are common impurities observed during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
